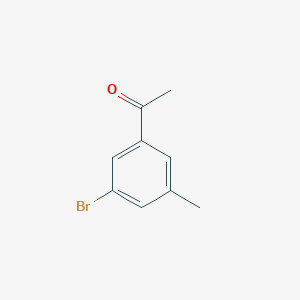
1,1,2-トリエトキシエタン
概要
説明
1,1,2-Triethoxyethane is an organic compound with the molecular formula C8H18O3 . It is a colorless liquid that is often used as an intermediate in organic synthesis. The compound is also known by its systematic name, ethane, 1,1,2-triethoxy- . It has a molecular weight of 162.23 g/mol and is characterized by its three ethoxy groups attached to an ethane backbone .
科学的研究の応用
1,1,2-Triethoxyethane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: The compound is employed in the preparation of catalysts for chemical reactions.
Material Science: It is used in the synthesis of ordered mesoporous carbons for applications in catalysis, electrochemistry, and hydrogen storage.
Biological Studies: 1,1,2-Triethoxyethane is used in the study of enzyme-catalyzed reactions and metabolic pathways.
作用機序
Target of Action
1,1,2-Triethoxyethane, also known as Triethyl orthoacetate, is primarily used in the synthesis of various organic compounds . It doesn’t have a specific biological target, but it interacts with other molecules in chemical reactions.
Mode of Action
The compound acts as a reagent in organic synthesis, participating in various chemical reactions. For instance, it can be used for the synthesis of esters of phosphonic acids, carboxylic acids, and phosphinic acids . It also participates in the Johnson–Claisen rearrangement reaction to produce Ethyl alk-4-enoates .
Biochemical Pathways
1,1,2-Triethoxyethane is involved in several chemical synthesis pathways. For example, it has been used in the synthesis of ordered mesoporous carbons for catalysis, electrochemistry, and hydrogen storage applications . It’s also used in the synthesis of Benzoxazoles, Benzimidazoles, and Oxazolo[4,5-b]pyridines .
Pharmacokinetics
As a chemical reagent, 1,1,2-Triethoxyethane doesn’t have typical ADME (Absorption, Distribution, Metabolism, and Excretion) properties like pharmaceuticals. Its physical properties such as boiling point (142 °c), density (0885 g/mL at 25 °C), and refractive index (n20/D 1396) influence its behavior in chemical reactions .
Result of Action
The primary result of 1,1,2-Triethoxyethane’s action is the formation of new organic compounds. For example, it can lead to the formation of esters of phosphonic acids, carboxylic acids, and phosphinic acids . It also contributes to the formation of Ethyl alk-4-enoates through the Johnson–Claisen rearrangement reaction .
準備方法
Synthetic Routes and Reaction Conditions
1,1,2-Triethoxyethane can be synthesized through the reaction of acetaldehyde diethyl acetal with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the triethoxy compound .
Industrial Production Methods
In industrial settings, 1,1,2-Triethoxyethane is produced by the acid-catalyzed reaction of acetaldehyde with ethanol. The process involves the use of a strong acid, such as sulfuric acid , to catalyze the reaction and drive the formation of the desired product. The reaction mixture is then distilled to separate the 1,1,2-Triethoxyethane from other by-products .
化学反応の分析
Types of Reactions
1,1,2-Triethoxyethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form and .
Hydrolysis: In the presence of water and an acid catalyst, 1,1,2-Triethoxyethane can be hydrolyzed to yield and .
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Hydrolysis: Acidic conditions, such as the use of or , are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the ethoxy groups.
Major Products Formed
Oxidation: Acetaldehyde and ethanol.
Hydrolysis: Acetaldehyde and ethanol.
Substitution: Various substituted ethane derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
1,1,2-Trimethoxyethane: Similar in structure but with methoxy groups instead of ethoxy groups.
1,1,1-Triethoxyethane: Differing in the position of the ethoxy groups.
Methoxyacetaldehyde dimethyl acetal: Another acetal derivative with methoxy groups.
Uniqueness
1,1,2-Triethoxyethane is unique due to its specific arrangement of ethoxy groups, which imparts distinct chemical properties and reactivity. Its ability to undergo hydrolysis and oxidation reactions makes it a valuable intermediate in organic synthesis and industrial applications .
特性
IUPAC Name |
1,1,2-triethoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3/c1-4-9-7-8(10-5-2)11-6-3/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSJUZIHZNZLKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197455 | |
| Record name | 1,1,2-Triethoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4819-77-6 | |
| Record name | 1,1,2-Triethoxyethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4819-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,2-Triethoxyethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004819776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4819-77-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62041 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,2-Triethoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2-triethoxyethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,2-Triethoxyethane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VYF2MW8WVR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-(Prop-2-en-1-yloxy)phenyl]methanol](/img/structure/B58192.png)






![2-Oxa-7-azaspiro[3.5]nonane](/img/structure/B58213.png)


